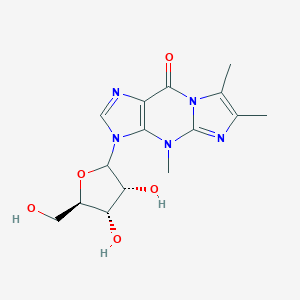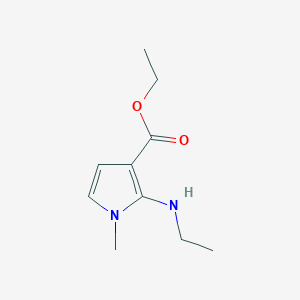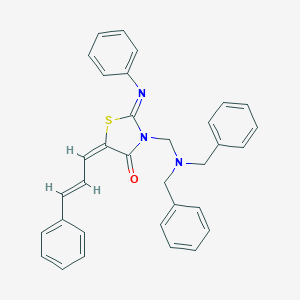
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DTC, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood, but it has been suggested that it acts by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
生化和生理效应
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone inhibits the proliferation of cancer cells and induces apoptosis. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.
实验室实验的优点和局限性
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to have a high degree of stability under various conditions. However, one limitation of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is that it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of new synthetic methods for 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and its derivatives. Another area of interest is the study of the structure-activity relationship of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the potential applications of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone in materials science and catalysis warrant further investigation. Finally, the use of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone as a tool for studying specific cellular processes and pathways could lead to a better understanding of disease mechanisms and the development of new therapies.
合成方法
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using different methods, including the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a base. Both methods have been reported to yield 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone with high purity.
科学研究应用
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. In materials science, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been studied for its potential use as a corrosion inhibitor.
属性
CAS 编号 |
104123-92-4 |
|---|---|
产品名称 |
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
分子式 |
C33H29N3OS |
分子量 |
515.7 g/mol |
IUPAC 名称 |
(5E)-3-[(dibenzylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H29N3OS/c37-32-31(23-13-20-27-14-5-1-6-15-27)38-33(34-30-21-11-4-12-22-30)36(32)26-35(24-28-16-7-2-8-17-28)25-29-18-9-3-10-19-29/h1-23H,24-26H2/b20-13+,31-23+,34-33? |
InChI 键 |
DJKXBCAPYZOSNS-LGWDRCPQSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5 |
同义词 |
4-Thiazolidinone, 5-cinnamylidene-3-((dibenzylamino)methyl)-2-(phenyli mino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



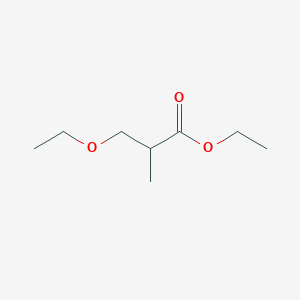
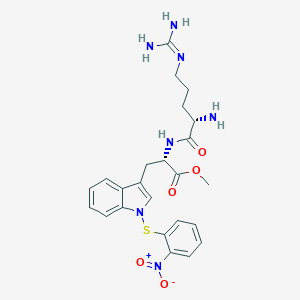
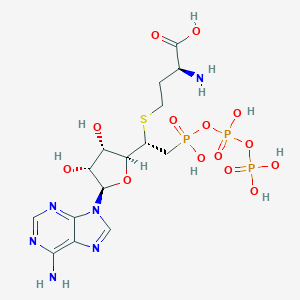

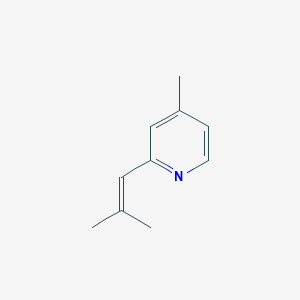
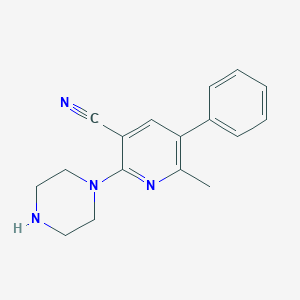
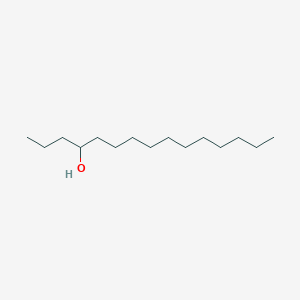
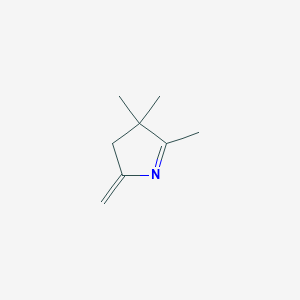
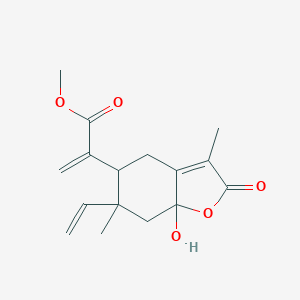
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
